5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 1st position of the indene ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methyl-2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 5th position. This is followed by the reduction of the ketone group to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted indene derivatives.
Scientific Research Applications
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the bromine atom at the 5th position.
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the methyl group at the 4th position.
5-Bromo-4-methyl-1H-indene: Lacks the amine group at the 1st position.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride makes it unique compared to its analogs. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H |
InChI Key |
FVNCZQLSTVTANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)Br.Cl |
Origin of Product |
United States |
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